Fmoc-Glu(OMe)-OH
Overview
Description
Fmoc-Glu(OMe)-OH is a derivative of glutamic acid. It exhibits antibacterial activity and has gelation properties in AgNO3 solution12. This compound is used as a mouldable wound healing biomaterial12.
Synthesis Analysis
Fmoc-Glu(OMe)-OH is synthesized using solution-phase Fmoc-based peptide synthesis3. This process involves the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, a coupling screen to illustrate tolerance, and the development of protecting group strategies for relevant amino acids3.
Molecular Structure Analysis
The molecular weight of Fmoc-Glu(OMe)-OH is 383.40, and its molecular formula is C21H21NO612.
Chemical Reactions Analysis
Fmoc-Glu(OMe)-OH is involved in the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks4. The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability4.
Physical And Chemical Properties Analysis
Fmoc-Glu(OMe)-OH is a solid, white to off-white compound12. It has a purity of 99.74%12.
Scientific Research Applications
Peptide Synthesis
- Field : Biochemistry
- Application : “Fmoc-Glu(OMe)-OH” is used in the synthesis of peptides, specifically in the Fmoc/tBu solid-phase synthesis method . This method involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
- Results : The adoption of green solvents in many cases does not impair the synthetic process and their adoption in current synthetic schemes will result in a smaller impact on the environment and on human health .
Preparation of Azidopeptides
- Field : Organic Chemistry
- Application : “Fmoc-Glu(OMe)-OH” is used in the preparation of azidopeptides . Azidopeptides have found a plethora of applications in peptide and protein chemistry .
- Method : The preparation of azidopeptides involves the synthesis of Fmoc azido amino acids . Several reaction pathways have been investigated, and detailed synthetic protocols have been developed .
- Results : Multigram quantities of these Fmoc azido amino acids can be prepared within a week or two and at user-friendly costs . The azido amino acids have been successfully incorporated into several model tripeptides .
Inhibition of Bacterial Growth
- Field : Microbiology
- Application : “Fmoc-Glu(OMe)-OH” has been shown to have synergistic effects with nitrate and antimicrobial agents, such as chloramphenicol, in the inhibition of bacterial growth .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this application were not provided in the source .
Safety And Hazards
Fmoc-Glu(OMe)-OH should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided5. Formation of dust and aerosols should be avoided, and non-sparking tools should be used5.
Future Directions
Fmoc-Glu(OMe)-OH has potential for further research and development due to its antibacterial activity and its use as a mouldable wound healing biomaterial12. It could be explored for other potential applications in the medical and pharmaceutical fields.
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-27-19(23)11-10-18(20(24)25)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,24,25)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULINAWEYRMHHQ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901166507 | |
Record name | 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Glu(OMe)-OH | |
CAS RN |
145038-50-2 | |
Record name | 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145038-50-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901166507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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